1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
1-(1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, or FEPP for short, is a synthetic molecule commonly used in scientific research. FEPP is a member of the pyrazole family and is a versatile molecule that can be used in a variety of different applications. FEPP has a wide range of biological activities and is suitable for use in a variety of laboratory experiments.
Scientific Research Applications
Synthesis Methodologies
- Ambient-Temperature Synthesis: A study demonstrated the synthesis of a novel compound through a condensation reaction, showcasing the potential for creating derivatives of pyrazole compounds under ambient conditions. This methodology could be applicable for the synthesis of compounds similar to 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, enhancing their accessibility for research purposes (Becerra, Cobo, & Castillo, 2021).
Pharmacological Activities
- Antimicrobial and Antitumor Activities: Research on pyrazole derivatives, including structures similar to the subject compound, has indicated significant antimicrobial and antitumor potentials. For instance, certain pyrazolo[3,4-b]pyridines showed high activity against both bacterial strains and cancer cell lines, suggesting the utility of these compounds in developing new therapeutic agents (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Material Sciences
- Photophysical Properties: Investigations into the photophysical properties of pyrazole and pyridine derivatives have shown that these compounds can exhibit unique luminescent characteristics. This opens avenues for their application in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other photoluminescent materials (Huang et al., 2013).
properties
IUPAC Name |
1-[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c1-14-9-11-8-12(16-17(11)7-4-13)10-2-5-15-6-3-10/h2-3,5-6,8,14H,4,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCSTMBOLDBVLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CCF)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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